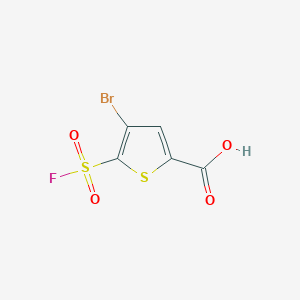4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC13569099
Molecular Formula: C5H2BrFO4S2
Molecular Weight: 289.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H2BrFO4S2 |
|---|---|
| Molecular Weight | 289.1 g/mol |
| IUPAC Name | 4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H2BrFO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) |
| Standard InChI Key | JHSLZHGQWMNZEB-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O |
| Canonical SMILES | C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound’s molecular formula is C₅H₂BrFO₄S₂, with a molecular weight of 289.1 g/mol . Key structural features include:
-
A bromine atom at the 4-position of the thiophene ring.
-
A fluorosulfonyl (-SO₂F) group at the 5-position.
-
A carboxylic acid (-COOH) moiety at the 2-position.
Table 1: Key Structural Descriptors
Physicochemical Data
The compound exhibits limited aqueous solubility due to its hydrophobic thiophene core and polar functional groups. Stability requires storage in inert atmospheres at 2–8°C .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via electrophilic substitution on pre-functionalized thiophene precursors. A common approach involves:
-
Bromination: Introducing bromine at the 4-position using N-bromosuccinimide (NBS) or analogous agents.
-
Fluorosulfonylation: Reaction with fluorosulfonylating reagents (e.g., SO₂F₂) under controlled conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 50°C, 10 h | 79% | |
| Sulfonylation | ClSO₃H followed by KF exchange | N/A |
Reactivity Profile
-
Nucleophilic Aromatic Substitution: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation.
-
Carboxylic Acid Derivatives: The -COOH group can form esters, amides, or acyl chlorides for further functionalization .
-
Fluorosulfonyl Group: Participates in nucleophilic substitutions, enabling the introduction of amines or alcohols .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a key intermediate in drug discovery:
-
Kinase Inhibitors: Functionalization of the thiophene core targets ATP-binding pockets in kinases .
-
Anticancer Agents: Bromine and fluorosulfonyl groups enhance binding to tumor-associated proteins .
Materials Science
-
Conductive Polymers: Thiophene derivatives are pivotal in organic electronics; fluorosulfonyl groups improve solubility and charge transport .
-
Metal-Organic Frameworks (MOFs): Carboxylic acid moieties coordinate with metal ions to form porous structures .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Contact | Wash with soap/water; use nitrile gloves | |
| Inhalation | Use fume hoods; monitor air quality | |
| Storage | Inert atmosphere, 2–8°C |
Regulatory Compliance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume